6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a chemical compound that falls within the category of benzoxazinones. This compound has garnered attention due to its potential pharmacological properties, particularly in the field of medicinal chemistry. The structure features a piperidine ring, which is often associated with various biological activities, making this compound a subject of interest for further research.
The compound is classified as a benzoxazinone, which is characterized by a fused benzene and oxazine ring. Benzoxazinones are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific substitution patterns on the benzoxazinone core can significantly influence the compound's biological activity and pharmacological profile.
The synthesis of 6-chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride typically involves several key steps:
The detailed synthetic route may vary based on specific laboratory conditions and desired yield.
The molecular formula of 6-chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is , with a molecular weight of approximately 298.76 g/mol.
The compound's structure can be depicted using various chemical representation formats such as InChI and SMILES:
InChI=1S/C14H18N2O3.ClH/c1-18-12-4-2-3-10-9-19-14(17)16(13(10)12)11-5-7-15-8-6-11;/h2-4,11,15H,5-9H2,1H3;1H
ClC1=CC=C(C(=O)N(C)C2=C(N=C(C(=O)O)C=C2)C=C1)N(C)C(=O)O
6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride can participate in various chemical reactions:
The reactions typically involve:
These reactions can yield derivatives that may exhibit different pharmacological properties.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉ClN₂O₃ |
Molecular Weight | 298.76 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water and organic solvents |
These properties are crucial for understanding how the compound behaves under various conditions.
6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride has several scientific applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: